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molecular formula C12H19NO5 B1365144 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate CAS No. 81357-18-8

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Cat. No. B1365144
M. Wt: 257.28 g/mol
InChI Key: ROHLQPZIUYTLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06329397B1

Procedure details

To a refluxing mixture of rhodium acetate dimer (0.0093 g, 0.02 mmol) and 40 mL of benzene was added dropwise a solution of 2-tert-butoxycarbonylamino-5-diazo-4-oxo-pentanoic acid methyl ester (0.60 g, 2.1 mmol) in 4.5 mL of benzene. After stirring for 2 h at reflux, the mixture was cooled to room temperature, concentrated in vacuo, and filtered through a small pad of silica gel eluting with 1:1 ethyl acetate-hexane. Concentration of the filtrate afforded 0.53 g of 4-oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester as a yellow oil.
Name
2-tert-butoxycarbonylamino-5-diazo-4-oxo-pentanoic acid methyl ester
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
rhodium acetate dimer
Quantity
0.0093 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[CH:4]([NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:5][C:6](=[O:10])[CH:7]=[N+]=[N-].[CH:20]1C=CC=CC=1>CC([O-])=O.CC([O-])=O.CC([O-])=O.CC([O-])=O.[Rh+2].[Rh+2]>[CH3:1][O:2][C:3]([CH:4]1[CH2:5][C:6](=[O:10])[CH2:7][CH2:20][N:11]1[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[O:19] |f:2.3.4.5.6.7|

Inputs

Step One
Name
2-tert-butoxycarbonylamino-5-diazo-4-oxo-pentanoic acid methyl ester
Quantity
0.6 g
Type
reactant
Smiles
COC(C(CC(C=[N+]=[N-])=O)NC(=O)OC(C)(C)C)=O
Name
Quantity
4.5 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
rhodium acetate dimer
Quantity
0.0093 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered through a small pad of silica gel eluting with 1:1 ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C1N(CCC(C1)=O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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